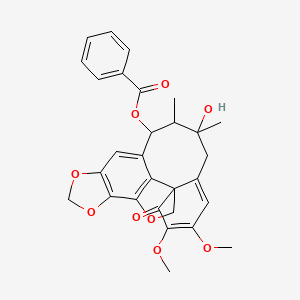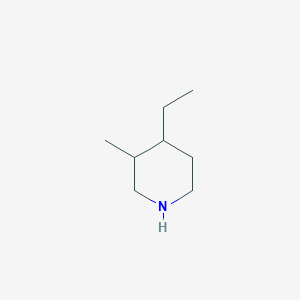
4-Ethyl-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-methylpiperidine is a heterocyclic organic compound that belongs to the class of piperidines. Piperidines are six-membered rings containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the fourth position and a methyl group at the third position of the piperidine ring. Piperidines are known for their significant role in medicinal chemistry, serving as building blocks for various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylpiperidine can be achieved through several methods. One common approach involves the alkylation of 3-methylpiperidine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction with the ethyl halide .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. For instance, the hydrogenation of 4-ethyl-3-methylpyridine over a palladium or nickel catalyst under high pressure and temperature conditions can yield the desired piperidine compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Ethyl-3-methylpiperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a building block for the development of drugs with potential therapeutic effects, including analgesics and antihypertensives.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for various receptors or enzymes, modulating their activity. The compound’s nitrogen atom can form hydrogen bonds or coordinate with metal ions, influencing its interaction with biological targets. The presence of ethyl and methyl groups can affect the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
- 3-Ethyl-4-methylpiperidine
- 4-Methylpiperidine
- 3-Methylpiperidine
Comparison: 4-Ethyl-3-methylpiperidine is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to 3-Ethyl-4-methylpiperidine, the ethyl and methyl groups are interchanged, potentially leading to different steric and electronic effects. 4-Methylpiperidine and 3-Methylpiperidine lack one of the alkyl groups, which can significantly alter their properties and applications .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
4-ethyl-3-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3 |
InChI Key |
XDOCILGWSIZBKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)
![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)

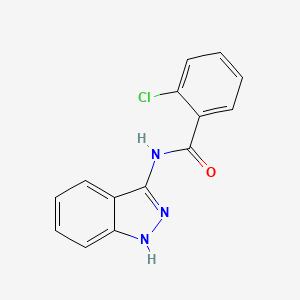

![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
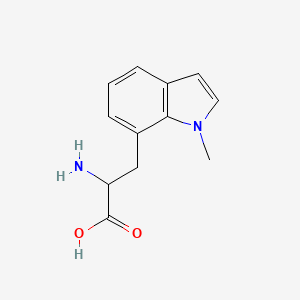
![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
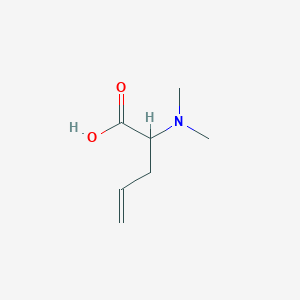
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
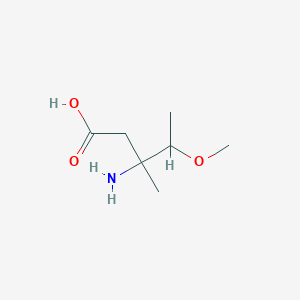
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
